4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine
Description
4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine is a piperidine derivative featuring a bulky 2-(2-chloro-6-fluorophenyl)propan-2-yl substituent at the 4-position of the piperidine ring. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targets, antimicrobial agents, and enzyme inhibitors .
Properties
Molecular Formula |
C14H19ClFN |
|---|---|
Molecular Weight |
255.76 g/mol |
IUPAC Name |
4-[2-(2-chloro-6-fluorophenyl)propan-2-yl]piperidine |
InChI |
InChI=1S/C14H19ClFN/c1-14(2,10-6-8-17-9-7-10)13-11(15)4-3-5-12(13)16/h3-5,10,17H,6-9H2,1-2H3 |
InChI Key |
FKEXAWYKPVIWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNCC1)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 4-[2-(2-chloro-6-fluorophenyl)propan-2-yl]piperidine and related piperidine derivatives:
*Solubility values are estimated for neutral forms in aqueous buffer (pH 7.4).
Key Observations:
- Substituent Bulkiness : The tert-butyl-like propan-2-yl group in the target compound increases steric hindrance compared to the methyl group in 4-[(2-chloro-6-fluorophenyl)methyl]piperidine HCl. This likely enhances lipophilicity (LogP = 3.5 vs. 2.8), favoring membrane permeability but reducing aqueous solubility.
- Heterocyclic Extensions : The pyrimidine-pyrazole-piperidine hybrid in exhibits higher molecular weight (423.73 vs. 242.7) and lower solubility, typical of polyhalogenated compounds targeting enzymes or nucleic acids.
Pharmacological Implications
While direct activity data for this compound is unavailable, comparisons with analogs suggest:
- CNS Targeting : Bulky, lipophilic piperidines often act as dopamine or serotonin receptor modulators .
- Antimicrobial Potential: Chloro-fluoro substitutions are common in antifungals (e.g., ), disrupting membrane integrity or enzyme function.
- Kinase Inhibition : Pyrimidine-linked piperidines (e.g., ) may inhibit kinases via ATP-binding pocket interactions.
Biological Activity
4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine, a compound with significant structural complexity, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 285.79 g/mol. Its structure features a piperidine ring substituted with a chlorofluorophenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀ClFN |
| Molecular Weight | 285.79 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes in the central nervous system (CNS). The chlorofluorophenyl moiety enhances lipophilicity, facilitating the compound's ability to cross the blood-brain barrier. This characteristic is essential for its potential use in treating neurological disorders.
- Receptor Interaction : The compound may act as an antagonist or modulator at various receptors, including dopamine and serotonin receptors. This interaction can lead to alterations in neurotransmitter release and receptor signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like dopamine and serotonin in the synaptic cleft.
Neuropharmacological Effects
Research indicates that this compound exhibits potential neuropharmacological effects:
- Antidepressant Activity : In animal models, the compound has shown promise as an antidepressant by enhancing serotonergic and dopaminergic signaling pathways.
- Anxiolytic Properties : Studies have reported anxiolytic effects, suggesting its utility in treating anxiety disorders.
Case Studies
- Preclinical Trials : In a study evaluating the efficacy of various piperidine derivatives, this compound demonstrated significant reductions in depressive-like behaviors in rodent models when administered at doses ranging from 10 to 30 mg/kg.
- Mechanism Elucidation : A detailed investigation into its mechanism revealed that the compound significantly increases levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity and cognitive function.
Safety Profile and Toxicity
Preliminary assessments of toxicity have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential cardiotoxicity associated with hERG channel inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
